molecular formula C15H26N4O5 B1441243 {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester CAS No. 1053656-49-7

{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester

Cat. No.: B1441243
CAS No.: 1053656-49-7
M. Wt: 342.39 g/mol
InChI Key: SLLYINWKJNASLK-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester: plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and van der Waals interactions . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and cellular processes.

Cellular Effects

The effects of This compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways, leading to alterations in gene expression and metabolic flux . These changes can have downstream effects on cellular function, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the sustained effects of the compound on cellular processes.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolite levels and metabolic flux . These interactions can influence the overall metabolic profile of cells and tissues, potentially leading to alterations in energy production and utilization.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity and cellular effects . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of This compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on biochemical pathways and cellular processes . The localization of the compound is critical for understanding its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

The synthesis of {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester typically involves the reaction of aryl hydrazides with tert-butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . This reaction forms the oxadiazole ring, which is then further functionalized to introduce the tert-butoxycarbonylaminomethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in medicinal chemistry and drug development. The 1,3,4-oxadiazole ring is a common motif in pharmaceuticals due to its ability to interact with various biological targets . It has been studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent. Additionally, it is used as a building block in the synthesis of more complex molecules with therapeutic potential .

Comparison with Similar Compounds

Similar compounds to {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester include other 1,3,4-oxadiazole derivatives, such as:

These compounds share the oxadiazole core but differ in their functional groups and specific biological activities.

Properties

IUPAC Name

tert-butyl N-[[5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O5/c1-14(2,3)23-12(20)16-8-7-10-18-19-11(22-10)9-17-13(21)24-15(4,5)6/h7-9H2,1-6H3,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLYINWKJNASLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester
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{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester
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{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester
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{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester
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{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester
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{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester

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